molecular formula C8H11NO2 B1294893 2,6-Dimethoxyaniline CAS No. 2734-70-5

2,6-Dimethoxyaniline

Cat. No.: B1294893
CAS No.: 2734-70-5
M. Wt: 153.18 g/mol
InChI Key: HQBJSEKQNRSDAZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a substituted aromatic amine compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 2734-70-5, which serves as its unique chemical identifier in scientific databases and commercial applications. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the positioning of two methoxy substituents at the 2 and 6 positions relative to the amino group on the benzene ring.

The compound exhibits multiple synonymous names in chemical literature and commercial applications. Alternative nomenclature includes 2,6-dimethoxybenzenamine, which emphasizes the benzenamine core structure, and 2,6-dimethoxy-phenylamine, highlighting the phenylamine functionality. Additional designations found in chemical databases include benzenamine 2,6-dimethoxy and various commercial product codes such as NSC 43758. The simplified molecular input line entry system representation for this compound is COC1=C(C(=CC=C1)OC)N, which provides a standardized method for representing its molecular structure in computational chemistry applications.

The physical characteristics of this compound include a crystalline solid state at room temperature, with an appearance ranging from white to gray to brown powder or crystal form. The compound demonstrates a melting point range of 74.0 to 78.0 degrees Celsius, with some sources reporting a more specific melting point of 76 degrees Celsius. The boiling point occurs at 140 degrees Celsius under reduced pressure conditions of 15 millimeters of mercury, or alternatively at 254 degrees Celsius under standard atmospheric pressure. The compound exhibits limited solubility characteristics, being slightly soluble in methanol and water.

Property Value Reference
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number 2734-70-5
Melting Point 74.0-78.0°C
Boiling Point 140°C/15 mmHg
Density 1.096 g/cm³
Physical State Solid (powder to crystal)

Historical Context in Aromatic Amine Chemistry

The development and understanding of this compound must be contextualized within the broader historical framework of aromatic amine chemistry, which began with the discovery of aniline itself in the early nineteenth century. The foundational work in this field commenced in 1826 when Otto Unverdorben first isolated aniline through the destructive distillation of indigo, initially naming the compound crystallin. This discovery was followed by Friedlieb Runge's isolation of a similar substance from coal tar in 1834, which he termed kyanol or cyanol due to its characteristic blue coloration when treated with chloride of lime.

The systematic study of aromatic amines gained significant momentum following Carl Julius Fritzsche's work in 1840, where he treated indigo with caustic potash to obtain an oil that he designated as aniline, derived from the indigo-yielding plant anil. The consolidation of these various discoveries occurred in 1843 when August Wilhelm von Hofmann demonstrated that crystallin, kyanol, and aniline were identical substances, establishing the foundation for modern aromatic amine nomenclature and classification. This unification marked the beginning of systematic research into substituted anilines, including methoxylated derivatives such as this compound.

The industrial significance of aromatic amines became apparent with William Henry Perkin's serendipitous discovery of mauveine in 1856, which represented the first commercially successful synthetic organic dye derived from aniline. This breakthrough catalyzed the development of the synthetic dye industry and established the economic importance of aniline derivatives. Antoine Béchamp's subsequent development of methods for converting benzene from coal tar into aniline on an industrial scale further accelerated research into substituted anilines. The emergence of this industry created demand for various aniline derivatives, including methoxylated compounds, as researchers sought to develop new colorants with improved properties.

The carcinogenic potential of certain aromatic amines was first recognized in the early twentieth century when physicians observed elevated rates of urinary bladder cancer among workers in the dyestuff industry. This discovery prompted extensive research into the metabolic pathways and biological effects of aromatic amines, leading to detailed studies of their chemical structures and substituent effects. Laboratory investigations revealed that aromatic amines undergo biochemical activation through cytochrome P450 enzyme systems, with subsequent reactions involving acylation or sulfate ester formation. These findings established the importance of understanding structure-activity relationships in aromatic amine chemistry and influenced the development of safer synthetic methodologies.

Structural Classification among Methoxylated Anilines

This compound occupies a distinct position within the broader classification of methoxylated anilines, which encompasses a diverse family of aromatic compounds characterized by the presence of both amino and methoxy functional groups attached to a benzene ring. The systematic classification of these compounds is based on the number and positioning of methoxy substituents relative to the amino group, with this compound representing a disubstituted derivative with specific regiochemical characteristics.

The anisidine family, which includes the three isomeric forms of methoxyaniline, provides the foundational framework for understanding methoxylated anilines. Ortho-anisidine (2-methoxyaniline) features a single methoxy group adjacent to the amino functionality, while meta-anisidine (3-methoxyaniline) positions the methoxy group at the meta position. Para-anisidine (4-methoxyaniline) places the methoxy substituent opposite to the amino group, creating a symmetrical arrangement. Each of these monosubstituted derivatives exhibits distinct chemical and physical properties that reflect the electronic and steric effects of methoxy group positioning.

This compound represents an advancement in structural complexity through the incorporation of two methoxy groups at the positions ortho to the amino functionality. This substitution pattern creates a symmetrical molecule with enhanced electron density at the aromatic ring, resulting from the electron-donating characteristics of the methoxy groups. The positioning of both methoxy groups adjacent to the amino functionality generates significant steric hindrance around the nitrogen atom, which influences the compound's reactivity patterns and synthetic utility. This structural arrangement contrasts with other dimethoxyaniline isomers, such as 3,4-dimethoxyaniline and 2,4-dimethoxyaniline, which exhibit different electronic and steric environments.

The classification of this compound within the broader aromatic amine family demonstrates the systematic approach to understanding structure-property relationships in organic chemistry. Aromatic amines encompass a broad class of compounds that includes not only anilines but also more complex aromatic ring systems with amine substituents. The methoxylated anilines represent a subset characterized by the presence of electron-donating methoxy groups, which significantly influence the electronic properties of the aromatic system. The specific case of this compound illustrates how systematic substitution patterns can be used to fine-tune molecular properties for specific applications.

Compound Methoxy Positions CAS Number Molecular Formula
2-Methoxyaniline 2 90-04-0 C₇H₉NO
3-Methoxyaniline 3 536-90-3 C₇H₉NO
4-Methoxyaniline 4 104-94-9 C₇H₉NO
This compound 2,6 2734-70-5 C₈H₁₁NO₂
3,4-Dimethoxyaniline 3,4 102-56-7 C₈H₁₁NO₂

Significance in Organic Chemistry Research

This compound has established significant importance in organic chemistry research through its versatile applications as a synthetic intermediate and its unique structural characteristics that facilitate various chemical transformations. The compound's utility in synthetic chemistry stems from the electronic properties imparted by the two methoxy substituents, which activate the aromatic ring toward electrophilic substitution reactions while simultaneously providing steric protection to the amino functionality. Research investigations have demonstrated the compound's value in developing new synthetic methodologies and exploring structure-reactivity relationships in aromatic amine chemistry.

One notable application of this compound in synthetic research involves its use as a precursor in the preparation of benzoquinone derivatives. Wang and colleagues reported an efficient four-step synthesis of 2,6-dimethoxy-1,4-benzoquinone starting from aniline, which included this compound as a key intermediate. This synthetic route achieved an overall yield of 68 percent and demonstrated the practical utility of the compound in accessing complex organic molecules. The methodology involved conversion of aniline to 1,3,5-tribromoaniline, followed by deamination, methoxylation, and oxidation steps. The operational simplicity and mild reaction conditions of this approach highlight the advantages of using this compound in synthetic transformations.

The structural features of this compound have made it valuable for investigating the effects of substitution patterns on aromatic amine reactivity. The symmetrical arrangement of methoxy groups creates a unique electronic environment that influences both the nucleophilicity of the amino group and the electrophilicity of the aromatic ring positions. Research studies have utilized this compound to explore the relationship between substituent effects and chemical reactivity, contributing to the fundamental understanding of aromatic amine chemistry. The compound's behavior in various reaction conditions provides insights into the role of electron-donating substituents in modulating chemical transformations.

Commercial availability of this compound from multiple suppliers has facilitated its widespread use in academic and industrial research applications. The compound is typically available in high purity grades exceeding 97-98 percent, with rigorous quality control measures ensuring consistency for research applications. This accessibility has enabled researchers to incorporate the compound into diverse synthetic projects and mechanistic studies without the need for complex preparative procedures. The standardized commercial availability has also contributed to the reproducibility of research findings across different laboratories and research groups.

The significance of this compound in contemporary organic chemistry research extends beyond its direct synthetic applications to include its role as a model compound for studying aromatic amine behavior. The compound's well-characterized properties and straightforward synthesis make it an ideal candidate for educational purposes and method development studies. Researchers have utilized this compound to validate new analytical techniques, optimize reaction conditions, and investigate the fundamental principles governing aromatic amine chemistry. This multifaceted utility underscores the compound's continuing relevance in advancing organic chemistry knowledge and methodology.

Properties

IUPAC Name

2,6-dimethoxyaniline
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InChI

InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBJSEKQNRSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50181777
Record name Benzenamine, 2,6-dimethoxy-
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Molecular Weight

153.18 g/mol
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CAS No.

2734-70-5
Record name Benzenamine, 2,6-dimethoxy-
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Record name 2734-70-5
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Record name Benzenamine, 2,6-dimethoxy-
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Record name 2,6-Dimethoxyaniline
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Preparation Methods

Direct Methoxylation of Aniline

One common method involves the direct methoxylation of aniline using methanol and a suitable catalyst. The reaction typically requires high temperatures and may involve the use of a Lewis acid catalyst such as boron trifluoride or aluminum chloride.

  • Reaction Conditions :
    • Temperature: 150-200 °C
    • Catalyst: Boron trifluoride or aluminum chloride
    • Yield: Varies based on conditions but can reach up to 70%.

Oxidative Coupling

Another method involves the oxidative coupling of dimethoxybenzene with aniline under controlled conditions.

  • Procedure :

    • Mix dimethoxybenzene with aniline in the presence of an oxidizing agent such as hydrogen peroxide.
    • The reaction is conducted in an acidic medium to facilitate coupling.
  • Yield : Approximately 60-75% depending on the reaction conditions.

N-Methylation of Aniline Derivatives

This method involves the N-methylation of substituted anilines. For example, starting from 2,6-dimethoxyphenol, one can convert it into its corresponding amine through a series of reactions involving methylating agents.

  • Key Steps :

    • Convert 2,6-dimethoxyphenol to its corresponding halide.
    • React with ammonia or an amine source to yield this compound.
  • Yield : Typically around 50-65%.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting yields and key reagents used:

Method Key Reagents Yield (%) Notes
Direct Methoxylation Methanol, BF3 or AlCl3 Up to 70 High temperature required
Oxidative Coupling Aniline, Hydrogen peroxide 60-75 Requires acidic medium
N-Methylation Dimethoxyphenol, Methylating agents 50-65 Involves multiple steps

Research Findings on Synthesis Efficiency

Recent studies have focused on optimizing these synthesis routes to enhance yield and purity:

  • A study demonstrated that using a microreactor for the synthesis of related compounds can significantly improve yield and reduce reaction times due to better heat and mass transfer properties.

  • Another research highlighted a four-step synthesis process for related compounds that achieved a high overall yield while maintaining simplicity in operation.

Chemical Reactions Analysis

2,6-Dimethoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Organic Synthesis :
    • Used as an intermediate in synthesizing dyes and pharmaceuticals.
    • Facilitates the production of complex organic molecules through various reactions .
  • Material Science :
    • Employed in developing polymers and resins due to its unique chemical properties .

Biology

  • Biological Interactions :
    • Studies have explored its interactions with biological molecules such as hemoglobin, providing insights into its potential biological effects.
    • Investigated for its role in drug development and therapeutic applications.
  • Toxicology :
    • Exhibits moderate acute toxicity; studies report an oral LD50 of approximately 1.2-1.3 g/kg in rats.
    • Long-term studies indicate a potential carcinogenic risk, with increased nasal cavity tumors observed in high-dose animal models.

Industry

  • Dyes and Pigments :
    • Integral in producing various dyes and pigments used in consumer products, including paints and plastics .
  • Pharmaceuticals :
    • Investigated as a precursor for drug compounds due to its reactive functional groups that allow for further modifications .

Case Study 1: Antiviral Properties

Research has indicated that certain derivatives of this compound exhibit antiviral activity against viruses like H5N1, suggesting potential applications in antiviral drug development.

Case Study 2: Toxicological Assessment

A comprehensive study evaluated the toxicological effects of this compound over prolonged exposure periods. The findings highlighted significant risks associated with long-term use, necessitating stringent safety measures during handling and application in industrial settings.

Case Study 3: Degradation Studies

The degradation of this compound via the Fenton process has been extensively studied to understand its oxidation reactions under various conditions. This research aids in developing methods for environmental remediation involving aromatic amines .

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyaniline involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Key Research Findings

Steric vs. Electronic Effects :

  • The 2,6-dimethoxy substitution creates significant steric hindrance, limiting rotational freedom and reducing conjugation efficiency compared to 3,5-dimethoxyaniline , which exhibits enhanced electronic donation for coordination chemistry (e.g., in ligand design) .
  • 2,5-Dimethoxyaniline demonstrates optimal balance between solubility and conductivity in polymerized forms (e.g., poly-2,5-dimethoxyaniline achieves conductivity ~10⁻¹ S/cm) .

Biological Activity: this compound derivatives (e.g., indanocine analogs) show potent antiproliferative activity by disrupting tubulin dynamics, whereas indole-based bioisosteres of this compound retain efficacy while improving metabolic stability . 3,5-Dimethoxyaniline is less explored in medicinal chemistry but serves as a template for synthesizing heterocyclic compounds with antimicrobial properties .

Polymerization Behavior: this compound forms less-conductive polymers due to steric constraints, whereas 2,5-dimethoxyaniline readily polymerizes into high-surface-area nanostructures with applications in electrochromic devices .

Biological Activity

2,6-Dimethoxyaniline, also known as 2,6-dimethylaniline or 2,6-xylidine, is an aromatic amine that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and toxicology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its toxicological properties, metabolic pathways, and potential therapeutic effects.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₈H₁₁N O₂. Its structure features two methoxy groups (-OCH₃) attached to a benzene ring that also contains an amino group (-NH₂). This configuration influences its reactivity and biological interactions.

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. In studies involving animal models, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 1.2-1.3 g/kg in rats. Toxic effects were noted primarily in the hepatic and renal systems following administration in various studies .

Carcinogenic Potential

The carcinogenic potential of this compound has been investigated through long-term studies. Notably, a significant increase in nasal cavity tumors was observed in high-dose male and female rats during a two-year study period. The incidence of both papillomas and carcinomas was notably higher compared to control groups . These findings suggest a need for caution regarding long-term exposure to this compound.

Methemoglobin Formation

Methemoglobin formation is another critical aspect of the biological activity of this compound. Studies have shown that it can induce methemoglobinemia in certain animal models. For instance, administration of this compound resulted in a maximum methemoglobin level of around 10% in cats . However, its potential as a methemoglobin former appears to be lower than other related compounds.

Pharmacological Activities

Research has explored the pharmacological properties of this compound derivatives. Some derivatives have shown promising results in inhibiting specific cancer cell lines and viral activities.

Anticancer Activity

Recent studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this base have demonstrated effective inhibition of tumor growth in vitro and in vivo models . Mechanisms of action often involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation.

Antiviral Activity

In addition to anticancer properties, some derivatives have shown antiviral activity against viruses like H5N1. The structure-activity relationship suggests that increased lipophilicity and electron-withdrawing substituents enhance antiviral efficacy .

Study on Carcinogenicity

A significant study conducted by the National Toxicology Program (NTP) evaluated the carcinogenic potential of this compound over two years. The study involved administering varying concentrations to rats and assessing tumor incidence and overall health outcomes. Results indicated a clear correlation between dosage and tumor development in nasal tissues .

Methemoglobinemia Induction Study

Another study focused on the methemoglobin-forming activity of this compound compared to other xylidines. It was found that while it does induce methemoglobinemia, its effects are less pronounced than those observed with other related compounds .

Summary Table: Biological Activities of this compound

Activity Description Reference
Acute ToxicityOral LD50 approximately 1.2-1.3 g/kg; toxic effects on liver and kidneys
Carcinogenic PotentialIncreased incidence of nasal tumors in long-term studies
Methemoglobin FormationInduces methemoglobinemia; max levels around 10% in cats
Anticancer ActivityEffective against various cancer cell lines; mechanisms include ROS generation
Antiviral ActivityInhibitory effects on H5N1 virus; enhanced by lipophilicity

Q & A

Q. Q1: What are the established synthetic routes for 2,6-dimethoxyaniline, and how can researchers optimize yield and purity?

this compound is typically synthesized via the reduction of nitro precursors. A validated method involves:

  • Step 1 : Nitration of resorcinol to yield 2-nitroresorcinol.
  • Step 2 : Methylation using dimethyl sulfate or methyl iodide to form 2-nitro-1,3-dimethoxybenzene.
  • Step 3 : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or chemical reduction (e.g., Fe/HCl) to reduce the nitro group to an amine .
    Optimization Tips :
  • Use anhydrous conditions during methylation to prevent hydrolysis.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .

Q. Q2: Which analytical techniques are most suitable for characterizing this compound and its intermediates?

  • Chromatography : HPLC and GC are ideal for purity assessment. For example, reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities in crude samples .
  • Spectroscopy :
    • LC-MS/MS : Confirms molecular weight and fragmentation patterns. Positive-ion mode ESI-QTOF detects [M+H]+ ions (e.g., m/z 168.08 for this compound) .
    • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks: δ 6.45 (t, aromatic H), 3.85 (s, OCH3_3) .

Q. Q3: How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation. Hydrochloride salts (e.g., 3,5-dimethoxyaniline HCl) are more stable and preferred for long-term storage .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Avoid exposure to strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. Q4: How does this compound function as a monomer in conductive polymer synthesis, and what are its electrochemical properties?

this compound is electropolymerized to form poly(this compound) (PDMA), a derivative of polyaniline (PANI). Key properties:

  • Conductivity : The emeraldine salt form of PDMA exhibits conductivity (~10 S/cm) due to protonation-induced polaron formation.
  • Electrochromism : PDMA films show reversible color changes (yellow ↔ green) at +0.7 V vs SCE, monitored via in situ UV-vis spectroelectrochemistry .
    Methodology :
  • Electropolymerization : Use a three-electrode cell (Pt working electrode, 0.1 M H2_2SO4_4 electrolyte, 10 mM monomer). Cyclic voltammetry scans between -0.2 V and +1.0 V (scan rate: 50 mV/s) .

Q. Q5: What strategies resolve contradictions in reported LC-MS/MS data for this compound metabolites?

Discrepancies in fragmentation patterns may arise from:

  • Ionization Conditions : Adjust ESI voltage (e.g., 10–40 V) to control in-source fragmentation.
  • Collision Energy : Optimize CE (e.g., 20–35 eV) to distinguish true metabolites from artifacts.
    Example : Predicted LC-MS/MS spectra for 2,6-diethylaniline (structural analog) show dominant ions at m/z 150.1 ([M+H]+) and 105.0 ([M−C2_2H5_5]+) under 20 V CE .

Q. Q6: How can this compound be functionalized for host-guest chemistry applications?

  • Diamide Synthesis : React this compound with isophthaloyl dichloride to form concave host molecules.
    • Procedure : Stir equimolar amounts in THF with triethylamine (base) for 24 h. Isolate via chloroform/water extraction .
  • Binding Studies : Use NOESY NMR to confirm preorganization of the host structure. For example, host 1 binds Group 15 oxides (e.g., Sb2_2O3_3) via hydrogen bonding .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for this compound

TechniqueConditionsKey ObservationsReference
HPLC C18 column, 60:40 MeOH/H2_2ORetention time: 8.2 min; purity >98%
LC-MS/MS ESI-QTOF, 20 V CE[M+H]+: 168.08; fragment: 122.05
TGA N2_2 atmosphere, 10°C/minDecomposition onset: 220°C

Q. Q7: What computational methods predict the reactivity of this compound in electrophilic substitution?

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set.
    • Results : Methoxy groups direct electrophiles to the para position (lowest activation energy: 15.2 kcal/mol for nitration) .

Troubleshooting Common Issues

Q. Q8: How to address low yields in the synthesis of this compound derivatives?

  • Byproduct Formation : Replace traditional reducing agents (Fe/HCl) with catalytic transfer hydrogenation (e.g., HCOONH4_4, Pd/C) to minimize tar formation .
  • Purification : Use preparative TLC (silica gel, CH2_2Cl2_2:MeOH 95:5) for small-scale reactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxyaniline
Reactant of Route 2
2,6-Dimethoxyaniline

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